Hexaceno

Descripción general

Descripción

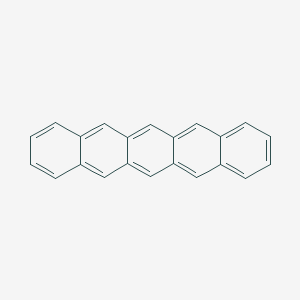

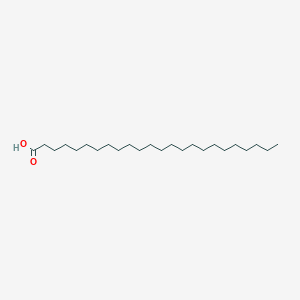

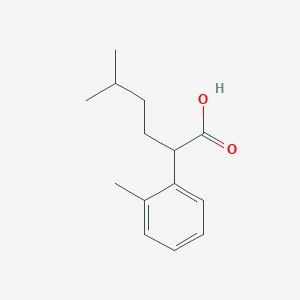

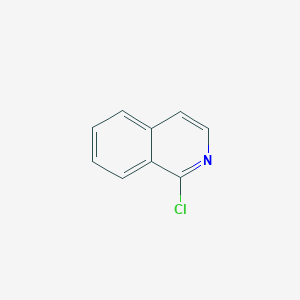

Hexacene is an acene that consists of six ortho-fused benzene rings in a rectilinear arrangement. It is an acene and a member of hexacenes.

Aplicaciones Científicas De Investigación

Transistores orgánicos de película delgada (OFET)

Hexacene se ha utilizado en la fabricación de transistores orgánicos de película delgada (OFET) . Estos transistores se crearon utilizando hexacene a través de un método de deposición al vacío . Se realizó un estudio exhaustivo de las propiedades de transferencia de huecos de los OFET, y la mejor movilidad de película de hexacene se observó a 0,123 cm² V⁻¹ s⁻¹ con una relación de encendido/apagado de 1,16 × 10⁴ y un umbral de 2,65 V .

Propiedades optoelectrónicas

Hexacene es un compuesto aromático valioso con propiedades optoelectrónicas especiales . Estas propiedades lo convierten en un componente valioso en varios dispositivos y sistemas electrónicos.

Métodos de síntesis

Se han desarrollado nuevos enfoques sintéticos para hexacene . Un método se realiza mediante la deshidratación de 5,6,15,16-tetrahidro-5,16-epoxihexacene mediante activación térmica en la superficie Cu (110) en condiciones de ultra alto vacío (UHV) . Otro método implica la deshidrogenación catalizada por polvo de cobre de otro precursor 6,15-dihidrohexacene, que proporcionó hexacene puro mediante sublimación al vacío en la oscuridad .

Fisión de singlete

Hexacene se ha estudiado por su potencial en la fisión de singlete . La fisión de singlete es un proceso de multiplicación de excitones con el potencial de elevar el límite de eficiencia de las células solares de unión única del 33% al 45%

Mecanismo De Acción

Target of Action

Hexacene is an aromatic compound consisting of six linearly-fused benzene rings . It is part of a series of linear polycyclic molecules created by such aromatic ring fusions, a series termed acenes . The primary targets of hexacene are organic semiconductors, where it has potential applications .

Mode of Action

The mode of action of hexacene is primarily through its interaction with organic semiconductors. The semiconducting property of acenes, including hexacene, is derived from the migration of charges from one molecule to another through the tightly packed intermolecular space in the crystal .

Biochemical Pathways

As an organic semiconductor, hexacene doesn’t directly interact with biochemical pathways. Its synthesis and degradation involve chemical reactions that can be influenced by various factors, such as the presence of oxygen and light .

Pharmacokinetics

Hexacene is poorly soluble, but derivatives have been prepared with improved solubility . Its stability is also a concern, as it is sensitive to oxidation and has a high reactivity towards dimerization .

Result of Action

The result of hexacene’s action in its target environment (organic semiconductors) is the facilitation of charge migration. This property is what makes hexacene and other acenes valuable in the field of organic electronics .

Propiedades

IUPAC Name |

hexacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16/c1-2-6-18-10-22-14-26-16-24-12-20-8-4-3-7-19(20)11-23(24)15-25(26)13-21(22)9-17(18)5-1/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQIGGCOCHABAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C4C=C5C=C6C=CC=CC6=CC5=CC4=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180457 | |

| Record name | Hexacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258-31-1 | |

| Record name | Hexacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=258-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000258311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)

![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)